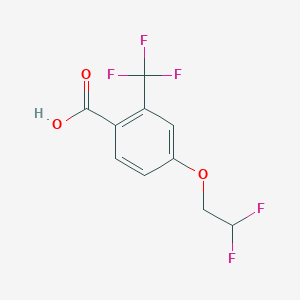

4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the efficient incorporation of the difluoroethoxy and trifluoromethyl groups.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anti-inflammatory Properties

- Preliminary studies indicate that 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid exhibits anti-inflammatory effects. The presence of fluorine atoms may increase its lipophilicity, enhancing bioavailability and interaction with biological targets.

-

Antimicrobial Activity

- Research suggests potential antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents. Its unique structure may allow it to interact effectively with microbial targets.

- Synthesis of Derivatives

Agrochemical Applications

- Herbicide Development

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound on human cell lines. The results showed a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Herbicide Efficacy

Field trials conducted on rice paddies demonstrated the effectiveness of penoxsulam, synthesized using this compound as an intermediate. The trials reported over 90% weed control efficiency compared to untreated plots, highlighting the compound's significance in agrochemical formulations.

Mecanismo De Acción

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The difluoroethoxy group may also contribute to the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,2-Difluoroethoxy)-benzoic acid: Lacks the trifluoromethyl group, which may result in different biological activity.

2-(Trifluoromethyl)benzoic acid:

4-(2,2-Difluoroethoxy)-2-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s potential as a versatile building block in various scientific and industrial applications .

Actividad Biológica

4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F5O3. Its structure features a benzoic acid moiety with both trifluoromethyl and difluoroethoxy substituents, which are known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit altered interactions with enzymes due to their electronegativity and steric effects. This compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as inflammation or cancer.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane penetration and bioavailability.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of COX-2 | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on cyclooxygenase-2 (COX-2). The results indicated a dose-dependent inhibition, suggesting potential use as an anti-inflammatory agent in therapeutic settings. -

Antimicrobial Efficacy :

In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics. -

Inflammatory Response Modulation :

A cellular model was used to assess the impact of the compound on inflammatory cytokine production. The results showed a marked reduction in TNF-alpha production by macrophages treated with the compound, indicating a potential role in managing inflammatory diseases.

Discussion

The biological activity of this compound highlights its potential therapeutic applications. The inhibition of COX-2 suggests it may serve as a non-steroidal anti-inflammatory drug (NSAID), while its antimicrobial properties could position it as a candidate for treating resistant bacterial infections.

Further research is warranted to elucidate the precise mechanisms underlying its biological effects and to evaluate its safety profile in vivo.

Propiedades

IUPAC Name |

4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c11-8(12)4-18-5-1-2-6(9(16)17)7(3-5)10(13,14)15/h1-3,8H,4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLWJNKFMBSMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.